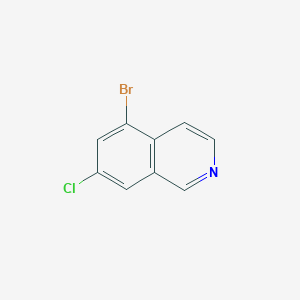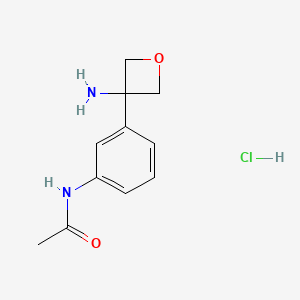
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an acetamide group attached to a phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the oxetane intermediate.
Acetamide Formation: The acetamide group is introduced by reacting the phenyl-oxetane intermediate with acetic anhydride or acetyl chloride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxetane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Phenyl halides, acetic anhydride, acetyl chloride, and other nucleophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions include oxidized oxetane derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including analgesic, anti-inflammatory, and antimicrobial activities.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its effects on cellular processes and pathways are investigated to explore its potential in treating various diseases.
Wirkmechanismus
The mechanism of action of N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and acetamide group play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylacetamide: A simpler analog with similar structural features but lacking the oxetane ring.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: A derivative with a sulfonamide group, exhibiting different pharmacological properties.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Another derivative with a piperazine ring, used for its analgesic activity.
Uniqueness
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1384264-62-3 |
|---|---|
Molekularformel |
C11H15ClN2O2 |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
N-[3-(3-aminooxetan-3-yl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8(14)13-10-4-2-3-9(5-10)11(12)6-15-7-11;/h2-5H,6-7,12H2,1H3,(H,13,14);1H |
InChI-Schlüssel |
UAGHDLNPTSDLLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)C2(COC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


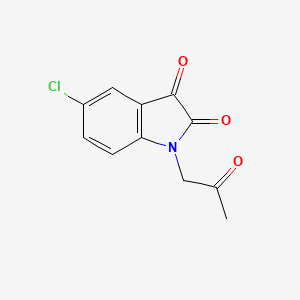
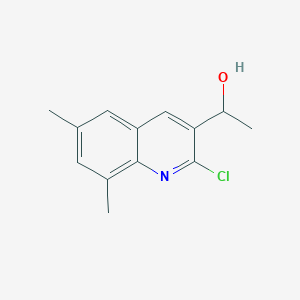
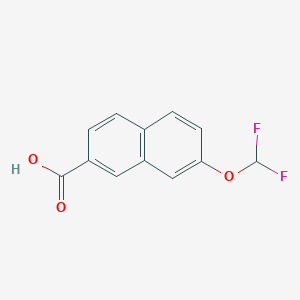
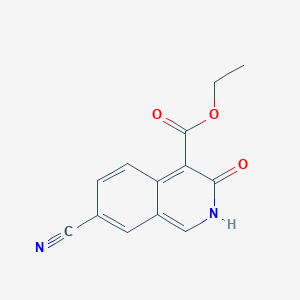
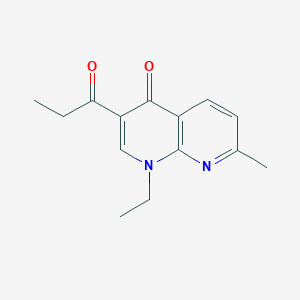
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)


![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)


![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
